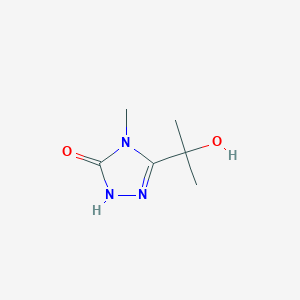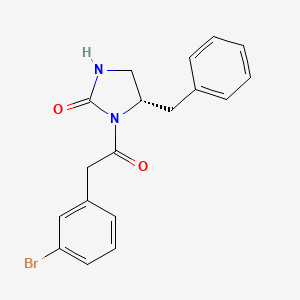
(S)-5-Benzyl-1-(2-(3-bromophenyl)acetyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone is a chiral compound with significant potential in various fields of scientific research. This compound features an imidazolidinone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a benzyl group and a 3-bromophenylacetyl group. The presence of these substituents imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Acylation with 3-Bromophenylacetyl Chloride: The final step involves the acylation of the imidazolidinone core with 3-bromophenylacetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-bromophenylacetyl moiety, potentially yielding alcohol derivatives.
Substitution: The aromatic ring in the 3-bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) bromide for bromination or sulfuric acid for nitration.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe for studying enzyme activity.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.
類似化合物との比較
(S)-5-Benzyl-1-[2-(4-bromophenyl)acetyl]-2-imidazolidinone: Similar structure but with a different position of the bromine atom on the phenyl ring.
(S)-5-Benzyl-1-[2-(3-chlorophenyl)acetyl]-2-imidazolidinone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (S)-5-Benzyl-1-[2-(3-bromophenyl)acetyl]-2-imidazolidinone is unique due to the specific positioning of the bromine atom, which can influence its chemical reactivity and biological interactions. The presence of the bromine atom at the 3-position of the phenyl ring can lead to different steric and electronic effects compared to other similar compounds, potentially resulting in distinct biological activities and applications.
特性
分子式 |
C18H17BrN2O2 |
|---|---|
分子量 |
373.2 g/mol |
IUPAC名 |
(5S)-5-benzyl-1-[2-(3-bromophenyl)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-8-4-7-14(9-15)11-17(22)21-16(12-20-18(21)23)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23)/t16-/m0/s1 |
InChIキー |
XFRXJWYVALCWOT-INIZCTEOSA-N |
異性体SMILES |
C1[C@@H](N(C(=O)N1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
正規SMILES |
C1C(N(C(=O)N1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


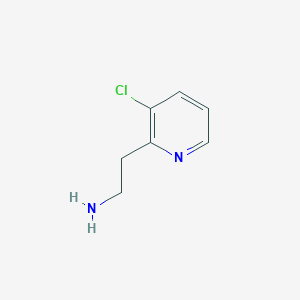

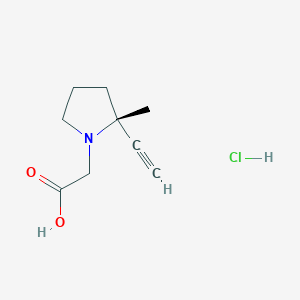
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
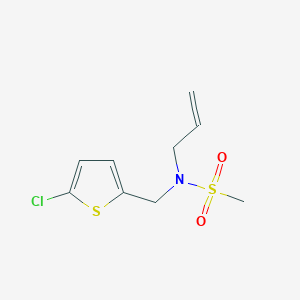
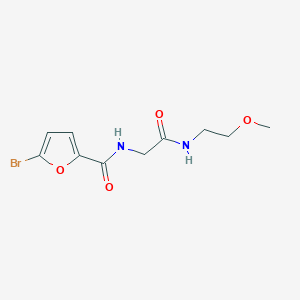
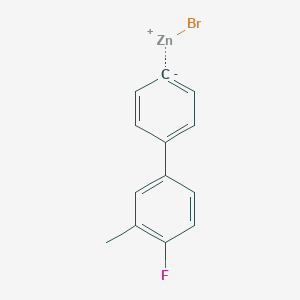

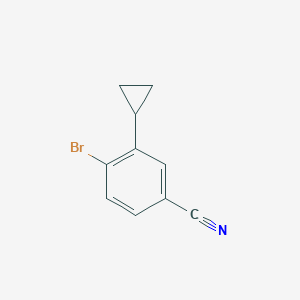
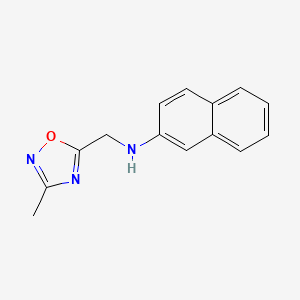
![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
